

# Technical Support Center: Capillary Electrophoresis of Organic Acids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,2,3-Propanetricarboxylic acid,  
1,2-dihydroxy-*

Cat. No.: *B1212313*

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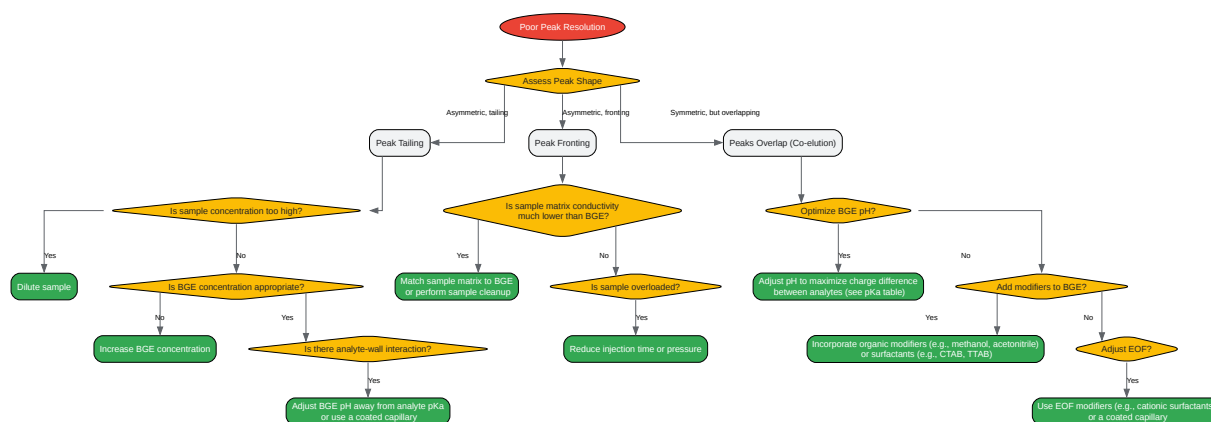
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution in the capillary electrophoresis of organic acids.

## Troubleshooting Guide

Poor resolution in capillary electrophoresis can manifest in several ways, including peak tailing, peak fronting, and the co-elution of analytes. This guide provides a systematic approach to identifying and resolving these common issues.

### Problem: Poor Peak Resolution

Poor resolution is a common issue in the capillary electrophoresis of organic acids. The following flowchart outlines a step-by-step approach to diagnosing and resolving the problem.



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Caption: Troubleshooting workflow for poor peak resolution in CE.

## Frequently Asked Questions (FAQs)

## 1. How does the pH of the Background Electrolyte (BGE) affect the resolution of organic acids?

The pH of the BGE is a critical parameter for the separation of organic acids because it determines their degree of ionization.<sup>[1][2]</sup> Organic acids are weak acids, and their charge depends on the pH of the surrounding medium relative to their pKa value.

- At a pH below the pKa, the organic acid will be predominantly in its neutral, protonated form.
- At a pH above the pKa, the organic acid will be in its ionized, deprotonated (negatively charged) form.

The electrophoretic mobility of an organic acid is directly related to its charge-to-size ratio. By adjusting the pH of the BGE, you can manipulate the charge of the organic acids and thus their migration times, leading to improved separation. For optimal resolution between two organic acids, the BGE pH should be chosen to maximize the difference in their effective mobilities. This is often achieved at a pH between their respective pKa values.

## 2. What are the common causes of peak tailing and how can it be prevented?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification. The primary causes include:

- **Analyte Overload:** Injecting too much sample can saturate the capillary's separation capacity. To resolve this, try diluting the sample or reducing the injection time or pressure.<sup>[3]</sup>
- **Analyte-Wall Interaction:** The negatively charged silanol groups on the inner surface of a fused-silica capillary can interact with analytes, leading to tailing. This can be minimized by:
  - **Increasing the ionic strength of the BGE:** This helps to shield the charges on the capillary wall.
  - **Adjusting the BGE pH:** Operating at a higher pH can increase the negative charge on both the capillary wall and the organic acids, leading to electrostatic repulsion that can reduce interaction.
  - **Using a coated capillary:** Capillaries with a neutral or positively charged coating can prevent analyte interaction with the silica surface.<sup>[4]</sup>

- **Mismatched Sample and BGE Conductivity:** A significant difference in conductivity between the sample solvent and the BGE can lead to peak distortion. Whenever possible, dissolve the sample in a buffer that is similar in composition to the BGE.

### 3. When should I use an organic modifier in my BGE?

Organic modifiers, such as methanol or acetonitrile, can be added to the BGE to improve the resolution of organic acids, particularly for hydrophobic or structurally similar compounds.<sup>[5]</sup>

These modifiers can influence the separation in several ways:

- **Altering the Electroosmotic Flow (EOF):** Organic modifiers can change the viscosity and dielectric constant of the BGE, which in turn affects the EOF. A reduced EOF can provide a longer separation window, potentially improving resolution.
- **Modifying Analyte Solubility and Interaction:** Organic modifiers can alter the solubility of the analytes in the BGE and their interaction with the capillary wall or any micelles present (in MEKC).
- **Improving Peak Shape:** In some cases, the addition of an organic modifier can lead to sharper, more symmetrical peaks.

The optimal type and concentration of the organic modifier need to be determined empirically for each specific separation.

### 4. What is the role of surfactants in the separation of organic acids?

Surfactants, such as cetyltrimethylammonium bromide (CTAB) or tetradecyltrimethylammonium bromide (TTAB), are often added to the BGE to control the electroosmotic flow (EOF).<sup>[6][7]</sup> In a bare fused-silica capillary, the EOF is directed towards the cathode. Since organic acids are negatively charged and migrate towards the anode, a strong EOF can lead to long analysis times or even prevent the analytes from reaching the detector.

Cationic surfactants like CTAB and TTAB dynamically coat the negatively charged capillary wall, effectively reversing the EOF to flow towards the anode. This co-directional flow with the anionic organic acids results in:

- Faster analysis times.

- Improved peak shapes.[\[6\]](#)
- Enhanced resolution.

The concentration of the surfactant is a critical parameter and should be optimized for the specific application.

## Data Presentation

### Table 1: pKa Values of Common Organic Acids

Understanding the pKa values of the target organic acids is fundamental to optimizing the BGE pH for their separation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Organic Acid	pKa1	pKa2	pKa3
Formic Acid	3.75		
Acetic Acid	4.76		
Lactic Acid	3.86		
Oxalic Acid	1.25	4.27	
Malic Acid	3.40	5.11	
Tartaric Acid	2.98	4.34	
Citric Acid	3.13	4.76	6.40
Succinic Acid	4.21	5.64	
Fumaric Acid	3.02	4.38	

Data sourced from various chemical reference tables.

### Table 2: Effect of BGE pH on the Migration Time of Selected Organic Acids

This table illustrates how adjusting the BGE pH can significantly alter the migration times of organic acids, thereby affecting their separation.

BGE pH	Citric Acid (min)	Malic Acid (min)	Lactic Acid (min)	Acetic Acid (min)
4.0	5.2	5.8	6.5	7.1
5.0	4.5	5.1	6.0	6.8
6.0	4.1	4.7	5.7	6.6

Note: These are representative values and will vary depending on the specific CE system, capillary dimensions, voltage, and BGE composition.

## Experimental Protocols

### Protocol 1: Preparation of a Phosphate-Based Background Electrolyte (BGE)

This protocol describes the preparation of a common BGE for the analysis of organic acids.

Materials:

- Sodium phosphate monobasic ( $\text{NaH}_2\text{PO}_4$ )
- Sodium phosphate dibasic ( $\text{Na}_2\text{HPO}_4$ )
- Deionized water
- pH meter
- Volumetric flasks and pipettes

Procedure:

- Prepare Stock Solutions:
  - Prepare a 100 mM stock solution of sodium phosphate monobasic by dissolving the appropriate amount in deionized water in a volumetric flask.
  - Prepare a 100 mM stock solution of sodium phosphate dibasic in the same manner.

- Prepare the BGE:
  - In a beaker, combine appropriate volumes of the monobasic and dibasic stock solutions to achieve the desired pH and final phosphate concentration (e.g., 20 mM). Use a pH meter to monitor the pH as you mix the solutions.
  - For example, to prepare a 20 mM phosphate buffer at pH 7.0, you would mix a larger proportion of the dibasic stock solution with the monobasic stock solution and dilute to the final volume with deionized water.
- Filter the BGE:
  - Filter the prepared BGE through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter.
- Degas the BGE:
  - Degas the BGE by sonication or vacuum filtration to prevent the formation of bubbles in the capillary during the analysis.

## Protocol 2: General Capillary Electrophoresis Method for Organic Acid Analysis

This protocol provides a starting point for the analysis of organic acids. Optimization of parameters will likely be necessary.<sup>[7]</sup>

### Instrumentation:

- Capillary Electrophoresis system with a UV or DAD detector
- Uncoated fused-silica capillary (e.g., 50  $\mu\text{m}$  I.D., 50 cm total length)

### Method Parameters:

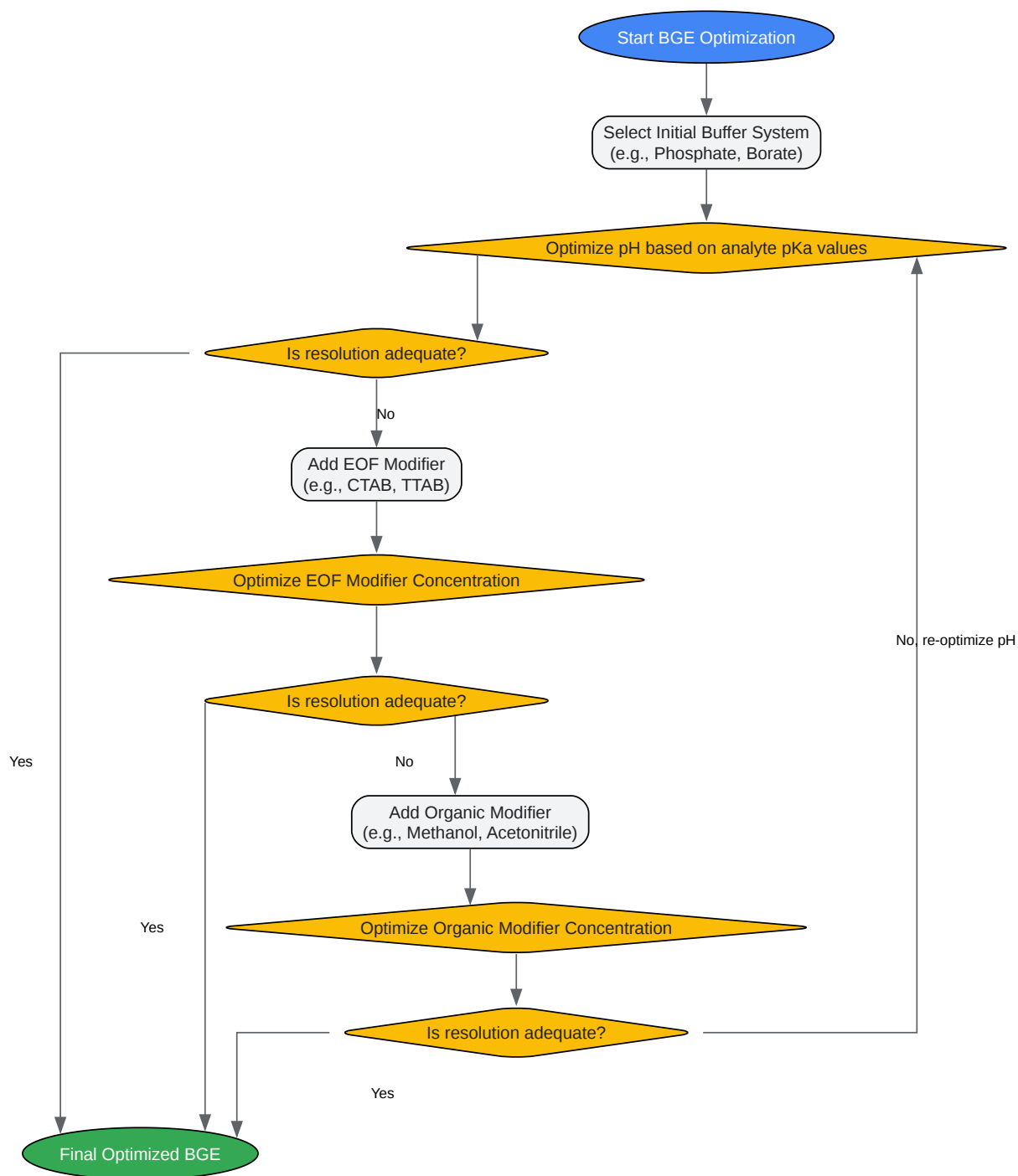
- Capillary Conditioning (New Capillary):
  - Rinse with 1.0 M NaOH for 20 minutes.
  - Rinse with deionized water for 20 minutes.

- Rinse with BGE for 30 minutes.
- Pre-run Conditioning:
  - Rinse with 0.1 M NaOH for 2 minutes.
  - Rinse with deionized water for 2 minutes.
  - Rinse with BGE for 5 minutes.
- Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
- Separation Voltage: -20 kV to -30 kV (for co-EOF mode with cationic surfactants).
- Detection: Indirect UV detection at a wavelength appropriate for the chromophore in the BGE (e.g., 254 nm for phthalate).
- Capillary Temperature: 25 °C.

## Mandatory Visualization

### Workflow for BGE Optimization

The following diagram illustrates a logical workflow for optimizing the Background Electrolyte for the separation of organic acids.



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Caption: A logical workflow for optimizing the BGE in CE.

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- To cite this document: BenchChem. [Technical Support Center: Capillary Electrophoresis of Organic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212313#improving-resolution-in-capillary-electrophoresis-of-organic-acids]

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